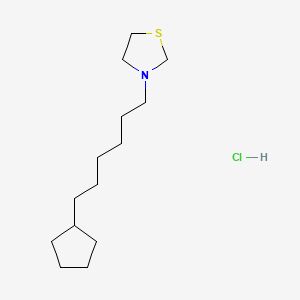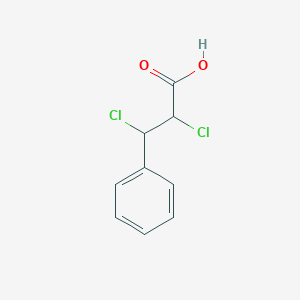![molecular formula C31H30Cl2N2O5 B12005077 (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione CAS No. 488731-77-7](/img/structure/B12005077.png)
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s IUPAC name is (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione.
- It belongs to the class of pyrrolidine-2,3-dione derivatives.
- This compound exhibits interesting pharmacological properties and has been studied for its potential applications.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a substituted phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolidine ring.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or dichloromethane) with a catalytic amount of acid or base.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways.
Biology and Medicine: Investigations focus on its potential as an anticancer agent, anti-inflammatory compound, or enzyme inhibitor.
Industry: Its applications in materials science, such as organic electronics or polymers, are also explored.
Mécanisme D'action
- The compound likely exerts its effects through interactions with specific molecular targets. For example:
- In cancer research, it may inhibit enzymes involved in cell proliferation.
- In inflammation studies, it could modulate cytokine pathways.
- Further mechanistic studies are needed to fully understand its mode of action.
Comparaison Avec Des Composés Similaires
Uniqueness: The combination of the phenolic hydroxyl, dichlorophenyl, and morpholine moieties makes this compound unique.
Similar Compounds:
Remember that this compound’s detailed characterization and applications may vary based on ongoing research
Propriétés
Numéro CAS |
488731-77-7 |
|---|---|
Formule moléculaire |
C31H30Cl2N2O5 |
Poids moléculaire |
581.5 g/mol |
Nom IUPAC |
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H30Cl2N2O5/c1-20-17-23(40-19-21-5-3-2-4-6-21)8-9-24(20)29(36)27-28(22-7-10-25(32)26(33)18-22)35(31(38)30(27)37)12-11-34-13-15-39-16-14-34/h2-10,17-18,28,36H,11-16,19H2,1H3/b29-27+ |
Clé InChI |
GCISIQMRDSUNFR-ORIPQNMZSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)Cl)Cl)/O |
SMILES canonique |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12004997.png)

![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B12005000.png)

![Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005014.png)

![2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12005020.png)

![2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12005038.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12005046.png)




